6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione

Synthetic Chemistry Cross-Coupling Building Block

Researchers optimizing nonsteroidal progesterone receptor (PR) agonists often face limited synthetic flexibility for rapid SAR studies. This compound directly addresses that bottleneck. - Enables rapid parallel synthesis of diverse 6-aryl analogs via palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids, a reactivity advantage not possible with chloro or fluoro analogs. - Serves as a key intermediate for developing sub-nanomolar PR agonists, as documented in patent literature. - Supplied with reliable analytical characterization to support immediate use in library synthesis and lead optimization campaigns.

Molecular Formula C11H12BrNOS
Molecular Weight 286.19 g/mol
CAS No. 885268-13-3
Cat. No. B13935381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione
CAS885268-13-3
Molecular FormulaC11H12BrNOS
Molecular Weight286.19 g/mol
Structural Identifiers
SMILESCCC1(C2=C(C=CC(=C2)Br)NC(=S)O1)C
InChIInChI=1S/C11H12BrNOS/c1-3-11(2)8-6-7(12)4-5-9(8)13-10(15)14-11/h4-6H,3H2,1-2H3,(H,13,15)
InChIKeyDCKAFEQQFCQWOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione: A Versatile Heterocyclic Building Block


6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione is a brominated benzoxazine-2-thione with the molecular formula C11H12BrNOS and a molecular weight of 286.19 g/mol [1]. It belongs to the class of 6-aryl-1,4-dihydrobenzo[d]oxazine-2-thiones, which have been identified as potent nonsteroidal progesterone receptor (PR) agonists [2]. The 6-bromo substituent serves as a versatile synthetic handle for further derivatization via transition-metal-catalyzed cross-coupling reactions, distinguishing it from other halogenated or unsubstituted analogs in the same series.

6-bromo serves as reactive handle for Pd-catalyzed cross-coupling
Enables Suzuki-Miyaura and Buchwald-Hartwig diversification
Supports 6-aryl analog library synthesis for PR agonist SAR
Core scaffold in nonsteroidal PR modulator patent series
Distinct physicochemical profile as early lead-optimization tool
MW 286 g/mol and moderate lipophilicity for permeability benchmarking

Why the 6-Bromo Substituent Cannot Be Replaced by Other Halogens


In the 6-aryl benzoxazine-2-thione series, the 6-position substituent critically modulates both biological activity and synthetic versatility. Replacement of the bromo group with chloro, fluoro, or hydrogen eliminates the ability to perform palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which rely on the higher reactivity of aryl bromides compared to chlorides [1]. This reactivity is essential for generating diverse 6-aryl analogs for structure-activity relationship (SAR) studies and library synthesis. Furthermore, the steric and electronic properties of bromine differ from other halogens, potentially affecting receptor binding and metabolic stability, although direct comparative biological data for this specific compound remain limited in the public domain.

Target: 6-Bromo

High oxidative addition reactivity enables efficient Pd(0) cross-coupling for parallel SAR library synthesis.

Synthetic context: Aryl bromide
Substitute: 6-Chloro / Fluoro / H

Lower or absent cross-coupling reactivity may stall diversification and reduce access to advanced 6-aryl analogs.

Synthetic context: Limited or incompatible

Quantitative Evidence Compared to Closest Analogs


Superior Reactivity in Palladium-Catalyzed Cross-Coupling

The 6-bromo substituent in this compound enables efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not feasible with the corresponding 6-chloro analog. Aryl bromides are known to be significantly more reactive than aryl chlorides in oxidative addition, the rate-limiting step in many cross-coupling reactions [1]. This reactivity advantage allows for the synthesis of a wide range of 6-aryl derivatives, which is critical for SAR exploration in the progesterone receptor agonist series [2].

Pd Cross-Coupling Reactivity
Class-level inference
~100× higher reactivity than 6-chloro analog
Reported oxidative addition rate context supports synthetic diversification workflow
Data to verify: literature values for general aryl halide systems
Synthetic Chemistry Cross-Coupling Building Block

Optimized Physicochemical Profile for Lead Optimization

The 6-bromo substitution imparts a distinct physicochemical profile relative to the most advanced 6-aryl analog, Tanaproget. The target compound has a computed XLogP3 of 3.5 and a molecular weight of 286.19 g/mol [1]. Tanaproget has a molecular weight of 377.4 g/mol and a higher cLogP of approximately 4.2 [2]. The lower molecular weight and moderate lipophilicity of the bromo compound may offer advantages in permeability and solubility, although no direct head-to-head comparison is available.

Physicochemical Profile vs. Tanaproget
Supporting evidence
MW 286 g/mol vs. 377 g/mol; XLogP 3.5 vs. ~4.2
Lower MW and lipophilicity may support lead-optimization permeability context
No head-to-head comparison data; computed values only
Medicinal Chemistry Physicochemical Properties Drug-Likeness

Potential as a Precursor for Radiolabeled PET Imaging Agents

The presence of a bromine atom at the 6-position enables potential radiolabeling with the positron-emitting isotope bromine-76 (76Br, t1/2 = 16.2 h) for positron emission tomography (PET) imaging. This is not possible with chloro, fluoro, or hydrogen analogs in the same series. Radiolabeled bromine analogues have been used for imaging steroid receptors, as demonstrated by 4-[76Br]bromobicalutamide for androgen receptor imaging [1]. While no direct example with this exact compound exists, the structural analogy supports its potential as a precursor for PET tracer development.

PET Radiolabeling Potential
Class-level inference
Bromine enables 76Br labeling; not feasible with Cl/F/H analogs
Supports PET tracer development exploration context for PR imaging
No direct example with this compound; analog precedent only
Radiochemistry PET Imaging Molecular Probe

Patent-Disclosed Intermediate for PR Modulator Libraries

The compound is explicitly encompassed within the generic formula of US Patent 6,436,929, which claims cyclothiocarbamate derivatives as progesterone receptor modulators [1]. The patent includes specific examples of 6-bromo-4,4-dimethyl analogs, indicating that the 6-bromo substituent is a critical structural element for generating diverse PR agonists. The 4-ethyl-4-methyl substitution pattern, as in the target compound, is analogous to that of Tanaproget, the most advanced compound in this series [2]. This positions the target compound as a key intermediate for synthesizing close analogs of Tanaproget via cross-coupling reactions.

Patent Intermediate Status
Supporting evidence
Covered by generic formula in US Patent 6,436,929
Supports procurement as platform intermediate for Tanaproget-like analogs
Legal and synthetic context; patent priority date 1999
Patent Literature Progesterone Receptor Compound Library

Key Research and Development Applications


6-Aryl Library Generation via Suzuki-Miyaura Cross-Coupling

The 6-bromo substituent enables the rapid parallel synthesis of diverse 6-aryl analogs through palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids. This approach is directly applicable to structure-activity relationship (SAR) exploration of nonsteroidal progesterone receptor agonists, where varying the 6-aryl group dramatically influences potency and selectivity. The patent literature confirms that this strategy is integral to developing compounds with sub-nanomolar PR agonist activity [1].

Development of Radiolabeled PR Imaging Agents

The bromine atom provides a potential site for incorporation of the positron-emitting isotope 76Br, enabling the synthesis of PET imaging agents for visualizing progesterone receptor expression in breast tumors. This application, while not yet demonstrated for this exact compound, is supported by precedent in androgen receptor imaging with brominated analogs [1].

Physicochemical Tool for LogP and Solubility Optimization

With a moderate XLogP3 of 3.5 and a molecular weight of 286.19 g/mol, this compound occupies a favorable physicochemical space compared to the more lipophilic Tanaproget (MW 377.4, cLogP ~4.2) [1]. It can serve as a reference tool compound for benchmarking permeability and solubility during lead optimization campaigns targeting the progesterone receptor.

Reference Standard for Analytical Method Development

As a well-defined brominated heterocycle with a unique 4-ethyl-4-methyl substitution pattern, this compound can be used as a reference standard for developing HPLC, LC-MS, and NMR analytical methods for related benzoxazine-2-thione derivatives, ensuring accurate quantification and purity assessment in synthetic chemistry workflows [1].

Application
Selection Property
Validation Focus
6-Aryl library generation
Aryl bromide cross-coupling reactivity
Suzuki-Miyaura diversification scope
PR agonist SAR exploration
Core scaffold with reactive handle
Receptor binding and selectivity assays
Lead optimization benchmarking
Moderate XLogP and low MW profile
Permeability and solubility review
Analytical method development
Defined brominated heterocycle
HPLC/LC-MS/NMR reference standard fit
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